4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride
Overview
Description
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2O and its molecular weight is 160.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride is the GABA (A) receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as an agonist at the GABA (A) receptors . It preferentially activates delta-subunit-containing GABA (A) receptors . It has been found to be a potent full agonist at receptors composed of either αβ, or αβδ subunits, and a weak partial agonist at αβγ 2 receptors .
Biochemical Pathways
The activation of GABA (A) receptors by this compound leads to an increase in the conductance of chloride ions across the neuronal cell membrane . This results in an inhibitory effect on neurotransmission by diminishing the chance of a successful action potential occurring .
Result of Action
The activation of GABA (A) receptors by this compound leads to a decrease in neuronal excitability . This results in sedative effects, which have been observed in animal studies .
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA (gamma-aminobutyric acid) receptors, particularly the GABA_A receptor subtype . This interaction is crucial as it modulates the inhibitory neurotransmission in the central nervous system. The compound’s binding to these receptors can influence the receptor’s conformation and function, leading to altered neuronal activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA_A receptors can lead to changes in intracellular calcium levels, which in turn affects various downstream signaling pathways . Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist at the GABA_A receptor, enhancing the receptor’s activity . This activation leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The compound’s ability to modulate enzyme activity, such as inhibiting or activating specific enzymes, also contributes to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and function, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance inhibitory neurotransmission without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as sedation and motor impairment. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and physiological outcomes without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes enzymatic transformations to produce various metabolites . These metabolites can have distinct biochemical properties and may contribute to the overall effects of the compound on cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to specific subcellular compartments, where it interacts with target biomolecules. The compound’s localization and accumulation in tissues can influence its overall pharmacokinetic and pharmacodynamic properties.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall biochemical effects. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism and energy production.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-9-8-6(1)5;/h4,7H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZUIOQOBQNLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CON=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955493-65-8 | |
Record name | 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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